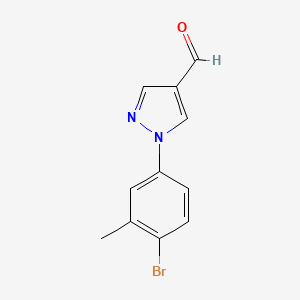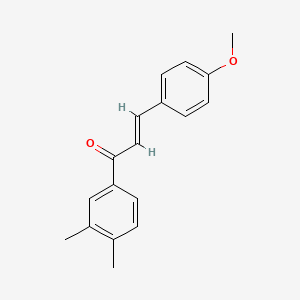
N1,N2-Di-boc-N1,N2-dimethyl-1,2-ethanediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1,N2-Di-boc-N1,N2-dimethyl-1,2-ethanediamine, also known as tert-butyl N-methyl-N-[2-(methylamino)ethyl]carbamate, is a useful research chemical . Its molecular weight is 188.27 and its molecular formula is C9H20N2O2 .
Molecular Structure Analysis
The molecular structure of this compound consists of a central ethane backbone with two amine groups (NH2) attached to each carbon atom . Each of these amine groups is further modified with a methyl group (CH3) and a tert-butyl carbamate (BOC) group .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, compounds of this nature are often involved in reactions that exploit their amine functional groups. These reactions can include condensation with ketones or aldehydes, and chelation with metal ions .Physical And Chemical Properties Analysis
This compound has a molecular weight of 188.27 and a molecular formula of C9H20N2O2 . It is a compound with a relatively low complexity, and it has a topological polar surface area of 41.6 Å .科学的研究の応用
N1,N2-Di-boc-N1,N2-dimethyl-1,2-ethanediamine has a wide range of applications in scientific research. It is widely used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a ligand in coordination chemistry. This compound has also been used as a component in the synthesis of various drugs, such as antibiotics and anticancer drugs. In addition, it has been used in the synthesis of peptides and proteins, and as a stabilizer in the production of enzymes.
作用機序
N1,N2-Di-boc-N1,N2-dimethyl-1,2-ethanediamine acts as a nucleophile in organic synthesis. It reacts with electrophiles, such as acyl halides and anhydrides, to form a covalent bond. This reaction is known as a nucleophilic substitution reaction, and is the basis of many organic synthesis reactions.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to be an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release in the brain. In addition, it has been shown to have anti-inflammatory and anti-oxidant effects, as well as to inhibit the growth of certain types of cancer cells.
実験室実験の利点と制限
N1,N2-Di-boc-N1,N2-dimethyl-1,2-ethanediamine has several advantages for laboratory experiments. It is a relatively inexpensive reagent, and is easy to obtain. It is also a relatively stable compound, and is soluble in many organic solvents. However, it is highly volatile and has a strong odor, and should be handled with caution.
将来の方向性
There are several potential future directions for research on N1,N2-Di-boc-N1,N2-dimethyl-1,2-ethanediamine. These include the development of new synthetic methods for the synthesis of this compound, the evaluation of its potential as an inhibitor of other enzymes, and the investigation of its potential as a therapeutic agent. In addition, further research could be conducted on its biochemical and physiological effects, as well as its potential as a stabilizer in the production of enzymes. Finally, further research could be conducted on its potential as a component in the synthesis of drugs, such as antibiotics and anticancer drugs.
合成法
N1,N2-Di-boc-N1,N2-dimethyl-1,2-ethanediamine can be synthesized from the reaction of bromoacetyl chloride and dimethyl amine in the presence of a base, such as potassium carbonate or sodium hydroxide. The reaction is carried out in an inert solvent, such as dichloromethane or tetrahydrofuran. The reaction yields a mixture of this compound and N1,N2-di-boc-N1,N2-diethyl-1,2-ethanediamine, which can be separated by distillation.
Safety and Hazards
特性
IUPAC Name |
tert-butyl N-methyl-N-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O4/c1-13(2,3)19-11(17)15(7)9-10-16(8)12(18)20-14(4,5)6/h9-10H2,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAEDOSUNWXSRKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCN(C)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














